Home > Products > Screening Compounds P25973 > PROTAC BRD9 Degrader-7
PROTAC BRD9 Degrader-7 -

PROTAC BRD9 Degrader-7

Catalog Number: EVT-15273698
CAS Number:
Molecular Formula: C36H35N5O7
Molecular Weight: 649.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PROTAC BRD9 Degrader-7 is a novel compound designed to selectively degrade the bromodomain-containing protein BRD9, which is implicated in various hematological tumors. This compound belongs to the class of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that recruit E3 ubiquitin ligases to target proteins for degradation. The development of PROTACs, including PROTAC BRD9 Degrader-7, represents a significant advancement in targeted protein degradation strategies, offering potential therapeutic benefits over traditional small-molecule inhibitors.

Source and Classification

PROTAC BRD9 Degrader-7 was synthesized as part of ongoing research into effective degraders for BRD9 and its homolog BRD7, leveraging insights from structure-activity relationships and the crystal structure of BRD9. The compound integrates a ligand that binds to BRD9 with a ligand that recruits an E3 ubiquitin ligase, facilitating targeted degradation through the proteasome pathway .

Synthesis Analysis

Methods and Technical Details

The synthesis of PROTAC BRD9 Degrader-7 involves several key steps:

  1. Ligand Conjugation: A ligand specific to BRD9 is conjugated with an E3 ligase recruiting ligand. This is achieved through a linker that connects both components.
  2. Reductive Amination: The process begins with reductive amination of commercially available starting materials, such as 4-bromo-2,6-dimethoxybenzaldehyde and piperazine derivatives, leading to intermediate compounds .
  3. Cross-Coupling Reactions: Utilizing conditions such as Myaura–Suzuki coupling, further modifications are made to achieve the desired molecular structure.
  4. Final Modifications: The final compound is purified and characterized using techniques such as NMR and mass spectrometry to confirm its identity and purity .
Molecular Structure Analysis

Structure and Data

The molecular formula of PROTAC BRD9 Degrader-7 is C36H35N5O7\text{C}_{36}\text{H}_{35}\text{N}_{5}\text{O}_{7}, with a molecular weight of 649.69 g/mol . The structure features:

  • Two distinct binding domains: One for BRD9 and another for the E3 ligase.
  • Linker region: A crucial component that allows flexibility and optimal positioning for effective degradation.

The structural integrity and functionality are verified through crystallography and computational modeling techniques.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in the synthesis of PROTAC BRD9 Degrader-7 include:

  1. Formation of Ternary Complexes: Upon administration, PROTACs like Degrader-7 form ternary complexes with the target protein (BRD9) and the E3 ligase, which is essential for ubiquitination.
  2. Ubiquitination Process: The E3 ligase catalyzes the transfer of ubiquitin moieties to lysine residues on BRD9, marking it for proteasomal degradation .
  3. Degradation Pathway: Following ubiquitination, the proteasome recognizes the tagged protein and facilitates its degradation into smaller peptides.
Mechanism of Action

Process and Data

The mechanism of action for PROTAC BRD9 Degrader-7 involves:

  1. Binding: The compound simultaneously binds to BRD9 and an E3 ligase (e.g., von Hippel–Lindau).
  2. Formation of Ternary Complex: This dual binding creates a ternary complex that positions BRD9 for efficient ubiquitination.
  3. Catalytic Cycle: Once ubiquitination occurs, the PROTAC can dissociate from the complex and engage new targets, functioning catalytically rather than stoichiometrically .

This mechanism allows for prolonged pharmacodynamic effects even after the initial compound has been cleared from circulation.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of PROTAC BRD9 Degrader-7 include:

  • Appearance: White to off-white powder.
  • Storage Conditions: Recommended storage at -20°C for solid form; stable in solvent at -80°C for up to six months .

Chemical properties include:

  • Solubility: Soluble in organic solvents but requires careful handling due to potential hydrolysis under certain conditions.
  • Stability: The compound exhibits stability under standard laboratory conditions but may degrade in extreme pH environments.
Applications

Scientific Uses

PROTAC BRD9 Degrader-7 has several promising applications in scientific research:

  1. Cancer Research: Its ability to selectively degrade BRD9 makes it a valuable tool in studying hematological malignancies where this protein plays a critical role.
  2. Drug Development: As part of the growing field of targeted protein degradation, it offers insights into designing new therapeutics that can overcome resistance mechanisms commonly seen with traditional inhibitors.
  3. Biochemical Studies: Researchers utilize this compound to elucidate cellular pathways involving BRD9 and its interactions within chromatin remodeling complexes.
Introduction to BRD9 as a Therapeutic Target in Oncogenic and Inflammatory Pathways

Role of BRD9 in Chromatin Remodeling and Transcriptional Regulation

Bromodomain-containing protein 9 (BRD9) is a critical subunit of the non-canonical BRG1/BRM-associated factor (ncBAF) chromatin remodeling complex, which governs gene expression by dynamically repositioning nucleosomes. Unlike canonical BAF complexes, ncBAF uniquely incorporates BRD9 and GLTSCR1 while excluding BAF250 subunits. BRD9 recognizes acetylated lysine residues on histones via its bromodomain, facilitating the complex’s recruitment to acetylated promoter and enhancer regions [3] [7]. This targeted recruitment enables ATP-dependent chromatin remodeling, directly influencing transcriptional activation or repression. For example, in osteoclastogenesis, BRD9 mediates the assembly of transcription factors (e.g., FOXP1) and histone modifiers (e.g., P300) at the Stat1 promoter, activating interferon-beta (IFN-β) signaling and downstream anti-osteoclastogenic genes [3] [6]. Similarly, BRD9 sustains MYC expression in acute myeloid leukemia (AML) by stabilizing enhancer-promoter interactions, underscoring its role as an epigenetic "reader" that bridges chromatin dynamics with transcriptional output [4] [10].

BRD9 Dysregulation in Hematological Malignancies and Solid Tumors

BRD9 is dysregulated across diverse cancers, functioning as either an oncogenic driver or context-dependent tumor suppressor. In hematologic malignancies like AML, BRD9 maintains leukemia cell survival by regulating the SOCS3-STAT5 pathway and supporting enhancer-mediated oncogene expression [4] [10]. Spliceosome mutations (e.g., SF3B1K700E) in chronic lymphocytic leukemia (CLL) induce aberrant BRD9 splicing, producing isoforms with altered interactions within the ncBAF complex and promoting chromatin accessibility at pro-survival loci [10]. Solid tumors also exhibit BRD9 dependency:

  • Hepatocellular carcinoma (HCC): BRD9 overexpression activates the TUFT1/AKT pathway, driving metastasis and epithelial-mesenchymal transition (EMT) [9].
  • Uterine leiomyosarcoma (uLMS): BRD9 upregulation reprograms oncogenic transcriptomes via histone modifications (e.g., H3K27ac) and microRNA networks [5].
  • Synovial sarcoma and malignant rhabdoid tumors: ncBAF complex addiction necessitates BRD9 for proliferation [4] [8].

Table 1: BRD9 Dysregulation in Select Cancers

Cancer TypeMolecular ConsequencePathogenic Outcome
AML/CLLEnhanced STAT5/MYC signaling; aberrant splicingCell survival; therapy resistance
Hepatocellular CarcinomaTUFT1/AKT activation; EMT gene inductionMetastasis; reduced patient survival
Uterine LeiomyosarcomaH3K27ac accumulation; miRNA dysregulationProliferation; apoptosis evasion
Osteolytic Bone DiseasesImpaired IFN-β/STAT1 feedbackAccelerated osteoclastogenesis; bone loss [3] [6]

Limitations of Traditional BRD9 Inhibitors and Rationale for Degradation Strategies

Conventional BRD9 inhibitors (e.g., I-BRD9, BI-9564, TP-472) occupy the acetyl-lysine binding pocket, reversibly blocking BRD9-histone interactions. However, they face significant constraints:

  • Partial Efficacy: Inhibitors suppress but do not eliminate BRD9 scaffolding functions within ncBAF, allowing residual transcriptional activity [7].
  • Compensatory Mechanisms: Chronic inhibition upregulates parallel pathways (e.g., BRD4 in AML), diminishing therapeutic impact [4].
  • Selectivity Challenges: Despite structural optimization, inhibitors like BI-9564 exhibit off-target binding to BRD7, a homolog with tumor-suppressive roles [7].

These limitations underscore the rationale for proteolysis-targeting chimera (PROTAC) degraders. Unlike inhibitors, PROTACs catalytically degrade BRD9 via the ubiquitin-proteasome system, abolishing all scaffold-dependent functions and ncBAF integrity. This approach offers advantages:

  • Sustained removal of oncogenic BRD9 isoforms (e.g., splice variants in CLL) [10].
  • Enhanced selectivity through cooperative ternary complex formation [8].
  • Potential to overcome resistance from protein overexpression [4].

Table 2: Comparison of BRD9-Targeted Agents

Agent TypeExample CompoundsKey LimitationsAdvantages of Degraders
Dual BRD7/9 InhibitorsBI-7273, LP99Off-target BRD7 inhibition; transient effectsComplete BRD9 elimination; catalytic activity
Selective InhibitorsI-BRD9, TP-472Incomplete pathway suppression; compensatory pathwaysncBAF complex disruption; durable response
PROTAC DegradersdBRD9, VZ-185Pharmacokinetic challenges (some agents)Orally bioavailable options (e.g., Degrader-7) [1] [4] [8]

Properties

Product Name

PROTAC BRD9 Degrader-7

IUPAC Name

5-[4-[[2,6-dimethoxy-4-(2-methyl-1-oxoisoquinolin-4-yl)phenyl]methyl]piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

Molecular Formula

C36H35N5O7

Molecular Weight

649.7 g/mol

InChI

InChI=1S/C36H35N5O7/c1-38-19-27(23-6-4-5-7-24(23)34(38)44)21-16-30(47-2)28(31(17-21)48-3)20-39-12-14-40(15-13-39)22-8-9-25-26(18-22)36(46)41(35(25)45)29-10-11-32(42)37-33(29)43/h4-9,16-19,29H,10-15,20H2,1-3H3,(H,37,42,43)

InChI Key

PFCHJOXUKMTDHP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C2C1=O)C3=CC(=C(C(=C3)OC)CN4CCN(CC4)C5=CC6=C(C=C5)C(=O)N(C6=O)C7CCC(=O)NC7=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.